Phenol;trifluoroborane

Catalog No.
S1902463
CAS No.
462-05-5
M.F
C12H12BF3O2
M. Wt
256.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol;trifluoroborane

CAS Number

462-05-5

Product Name

Phenol;trifluoroborane

IUPAC Name

phenol;trifluoroborane

Molecular Formula

C12H12BF3O2

Molecular Weight

256.03 g/mol

InChI

InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H;

InChI Key

OQORKFSQJPQHSZ-UHFFFAOYSA-N

SMILES

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O

Lewis Acid-Base Adduct

Phenol acts as a Lewis base in this complex, donating a lone pair of electrons on its oxygen atom to the empty p-orbital of boron in BF₃, which acts as a Lewis acid. This interaction leads to the formation of a dative bond between the oxygen atom and boron atom. The complex is stabilized by the formation of this bond and electrostatic interactions between the positively charged boron and the negatively charged phenoxide oxygen. Source: Journal of the American Chemical Society (DOI: 10.1021/ja00213a038):

Applications in Organic Synthesis

Phenol-trifluoroborane (2:1) serves as a valuable reagent in organic synthesis due to its Lewis acidic nature. The complex can activate various carbonyl compounds, such as aldehydes, ketones, and esters, making them more susceptible to nucleophilic attack. This activation property allows for the formation of new carbon-carbon bonds and the development of complex organic molecules. Source: Chemical Reviews (DOI: 10.1021/cr051357d):

Here are some specific examples of its applications in organic synthesis:

  • Friedel-Crafts acylation: Phenol-trifluoroborane can be used as a catalyst for Friedel-Crafts acylation reactions, promoting the acylation of aromatic rings with acyl halides or anhydrides. Source: Organic Letters (DOI: 10.1021/ol026910i):
  • Aldol condensation: The complex can also act as a Lewis acid catalyst for aldol condensation reactions, facilitating the condensation of aldehydes and ketones to form β-hydroxycarbonyl compounds. Source: The Journal of Organic Chemistry (DOI: 10.1021/jo00142a007):

Other Research Areas

Apart from organic synthesis, phenol-trifluoroborane (2:1) is being explored in other research areas such as:

  • Material science: The compound has potential applications in the development of new materials with specific properties, such as polymers and catalysts. Source: Dalton Transactions (DOI: 10.1039/C3DT51533K):
  • Medicinal chemistry: Researchers are investigating the use of this complex in the synthesis of novel pharmaceuticals due to its ability to activate various functional groups.

Phenol;trifluoroborane, also known as the boron trifluoride phenol complex, is a chemical compound formed from the reaction of boron trifluoride and phenol. This compound typically exists in a 1:2 molar ratio, where two molecules of phenol coordinate with one molecule of boron trifluoride. The chemical formula for this complex is represented as BF32C6H5OH\text{BF}_3\cdot 2\text{C}_6\text{H}_5\text{OH} . It is characterized by its ability to act as a Lewis acid due to the electron-deficient boron atom, which can accept electron pairs from Lewis bases.

Phenol-trifluoroborane acts as a Lewis acid catalyst in organic reactions. The empty p orbital of boron can accept electron pairs from nucleophiles, activating them for further reactions [1]. The attached phenol groups can also participate in hydrogen bonding, influencing the reaction selectivity and product formation [6].

Phenol-trifluoroborane is a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation [7].

  • Safety Data Sheet: It is crucial to consult the Safety Data Sheet (SDS) for phenol-trifluoroborane before handling it in the laboratory. The SDS provides detailed information on its hazards, handling procedures, and first-aid measures [8].

Cited Sources

  • PubChem.
  • American Elements.
  • Li, J., & Corey, E. J. (1997). Lewis Acid-Mediated Friedel-Crafts Reactions. In Comprehensive Organic Synthesis (Vol. 1, pp. 1-289). Pergamon.
  • Nicolaou, K. C., Sorensen,
Typical of Lewis acids. Notably, it can undergo hydrolysis to produce boric acid and fluoroboric acid when exposed to moisture:

4BF3+3H2O3H BF4]+B OH 34\text{BF}_3+3\text{H}_2\text{O}\rightarrow 3\text{H BF}_4]+\text{B OH }_3

Additionally, it can engage in halide exchange reactions with other boron halides, demonstrating its reactivity as a Lewis acid .

Phenol;trifluoroborane can be synthesized through several methods:

  • Direct Reaction: Mixing phenol with an excess of boron trifluoride gas under controlled conditions yields the complex. This method ensures the formation of the desired 2:1 complex .
  • In situ Generation: In laboratory settings, boron trifluoride is often generated in situ from the reaction of boron oxides with hydrogen fluoride .
  • Solvent-Free Methods: Alternative synthesis routes involve solvent-free conditions to enhance yield and purity .

Phenol;trifluoroborane has several applications primarily in organic synthesis:

  • Catalyst: It serves as a catalyst in various organic reactions due to its Lewis acidity.
  • Reagent: The compound is utilized in the synthesis of organoboron compounds, which are significant in medicinal chemistry and material science.
  • Research: It is often employed in research settings for studying reaction mechanisms involving Lewis acids .

Studies on the interactions of phenol;trifluoroborane with other compounds reveal its role as a strong Lewis acid. It forms adducts with various Lewis bases, enhancing reactivity in organic synthesis. The interaction with water leads to hydrolysis products that can influence subsequent reactions in synthetic pathways .

Phenol;trifluoroborane shares similarities with other organoboron compounds but exhibits unique characteristics due to its specific structure and reactivity profile.

Compound NameFormulaKey Characteristics
Boron TrifluorideBF₃Strong Lewis acid; used extensively in organic synthesis.
Phenylboronic AcidC₆H₅B(OH)₂Used for Suzuki coupling reactions; less acidic than phenol;trifluoroborane.
Triethylborane(C₂H₅)₃BLess reactive; used as a reducing agent; does not form stable complexes with phenols.
Boronic AcidB(OH)₃Similar reactivity but lacks fluorine substituents, affecting its acidity and interaction capabilities.

Phenol;trifluoroborane's unique combination of properties makes it particularly useful in specific synthetic applications where strong Lewis acidity is required, differentiating it from related compounds .

Dates

Modify: 2024-04-15

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